N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by its unique molecular structure and potential therapeutic applications, especially in cancer treatment.
The compound is cataloged under the CAS number 763114-26-7 and has been referenced in various chemical databases and literature, indicating its relevance in synthetic organic chemistry and pharmacology. It serves as an intermediate in the production of olaparib, a well-known inhibitor of poly(ADP-ribose) polymerase, which is used in cancer therapy .
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid with appropriate amines under controlled conditions to yield the desired product .
The synthesis often utilizes solvents such as acetonitrile or tetrahydrofuran and may involve coupling agents like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate to facilitate the formation of amide bonds. The reaction conditions are carefully controlled regarding temperature and pH to optimize yield and purity .
The molecular formula for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is C16H18N4O2. Its structure features a central ethanediamide backbone flanked by a phthalazinone moiety and a pyridine ring.
The compound participates in various chemical reactions typical of amides and heterocycles. Notably, it can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Reactions involving this compound often require careful monitoring of reaction conditions such as temperature, solvent choice, and time to ensure high yields. Techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed for product characterization .
As an intermediate in the synthesis of olaparib, N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide contributes to the inhibition of poly(ADP-ribose) polymerase enzymes. This inhibition disrupts DNA repair mechanisms in cancer cells, leading to increased cell death.
The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. The specificity of this interaction is crucial for its therapeutic efficacy against tumors with defective DNA repair pathways .
The compound typically appears as a white to off-white powder. It is stable when stored under dry conditions at room temperature.
Key chemical properties include:
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide finds applications primarily in medicinal chemistry as an intermediate for synthesizing potent inhibitors of poly(ADP-ribose) polymerase. Its derivatives are being explored for their anticancer properties, particularly in targeting tumors with specific genetic profiles .
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential in developing targeted therapies for cancer treatment.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2